

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS number

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Compound of Interest

	<i>Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate</i>
Compound Name:	<i>Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate</i>
Cat. No.:	B037876

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An In-Depth Technical Guide to **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

Introduction

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, identified by the CAS Number 121505-94-0, is a key intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. This compound, often referred to as Cbz-glycine Weinreb amide, provides a stable and versatile platform for the synthesis of complex peptides and other biologically active molecules. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group for the amine, which is crucial for controlled, stepwise synthesis, and a Weinreb amide moiety (N-methoxy-N-methylamide), which allows for the mild and high-yield formation of ketones and aldehydes. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

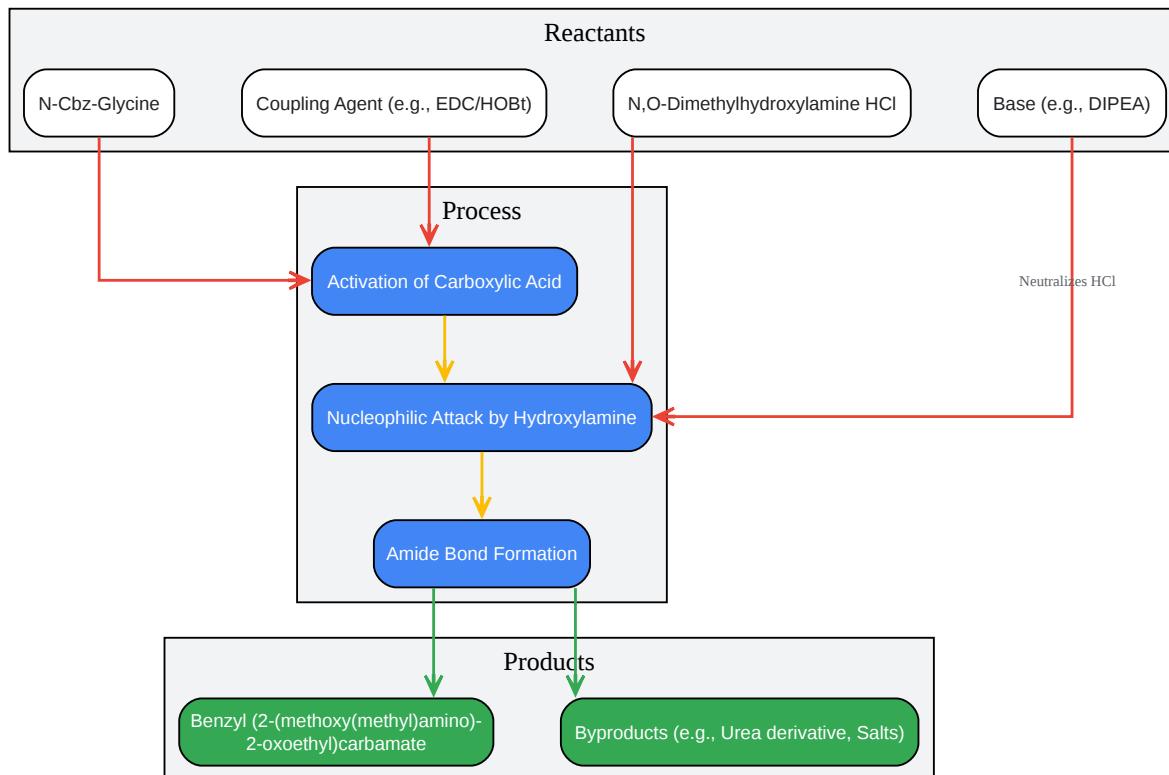
The fundamental properties of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Source
CAS Number	121505-94-0	
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	
Molecular Weight	252.27 g/mol	Calculated
Physical Form	Solid	
Purity	Typically ≥95%	
Storage Temperature	Ambient Storage	
InChI Key	NWYPLKICSHBT AJ- UHFFFAOYSA-N	

Synthesis and Mechanism

The synthesis of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** is typically achieved through the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard amide bond formation, often facilitated by a coupling agent to activate the carboxylic acid.

Synthetic Workflow Diagram

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Caption: Synthetic workflow for **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**.

Experimental Protocol

- Preparation: To a solution of N-Cbz-glycine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
- Activation: Cool the mixture to 0 °C in an ice bath. Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator, like

hydroxybenzotriazole (HOBT, 1.2 eq).

- **Base Addition:** Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure compound.

Causality in Experimental Choices

- **Anhydrous Conditions:** The use of anhydrous solvents is critical as the coupling agents (e.g., EDC) are moisture-sensitive and can be quenched by water, leading to poor yields.
- **Coupling Agents:** EDC/HOBT is a common choice for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBT to a less-reactive but more selective active ester, minimizing side reactions.
- **Non-Nucleophilic Base:** DIPEA is used because it is a strong enough base to deprotonate the amine hydrochloride but is sterically hindered, preventing it from acting as a nucleophile and competing with the hydroxylamine.

Applications in Research and Drug Development

The unique structure of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** makes it a valuable tool for synthetic chemists.

Role as a Protected Amino Acid Derivative

The primary application is as a protected form of the amino acid glycine. The Cbz group is a robust protecting group for the amine that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the selective modification of other parts of the molecule. Carbamates, in general, are crucial structural motifs in drug design and are found in numerous FDA-approved therapeutic agents.[1]

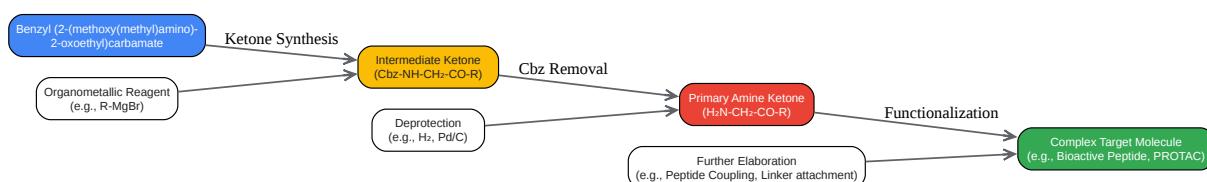
The Weinreb Amide in Synthesis

The N-methoxy-N-methylamide, or Weinreb amide, is the key functional group for its utility. Unlike other amides, the Weinreb amide can be treated with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones in high yield. The reaction stops at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation to the methoxy group, preventing over-addition of the organometallic reagent to form a tertiary alcohol. This feature is highly advantageous in the synthesis of complex molecules where precise control over functional group transformations is necessary.[2]

Utility in PROTACs and Complex Molecule Synthesis

This compound can serve as a building block in the synthesis of more complex structures, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins, and linkers are a critical component of their design.[3] The ability to convert the Weinreb amide to a ketone provides a chemical handle for elaboration into various linker moieties.

Logical Flow in Synthetic Application



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Caption: Application of the compound in multi-step organic synthesis.

Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the provided search results, general precautions for handling similar carbamate and amide compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[4\]](#)[\[5\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[6\]](#)
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[\[4\]](#)[\[6\]](#)
- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[\[6\]](#)
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[\[6\]](#)

Conclusion

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a highly functionalized and valuable intermediate for chemical synthesis. Its combination of a stable amine protecting group and a versatile Weinreb amide moiety provides a reliable platform for constructing complex molecular architectures, particularly in the fields of peptide synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling procedures enables researchers to effectively leverage this compound in their pursuit of novel therapeutic agents and other advanced materials.

References

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